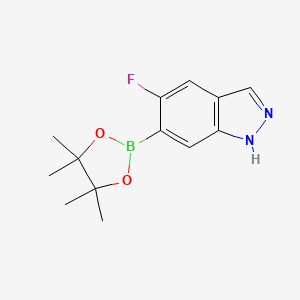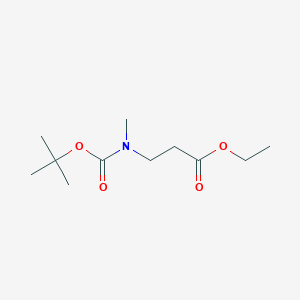
1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate
Übersicht
Beschreibung
“1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is a chemical compound with the molecular formula C14H13NO4 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “1,3-Dioxoisoindolin-2-yl” derivatives involves the esterification of anthranilic acid to produce methyl anthranilate, followed by the fusion of alanine with phthalic anhydride at 150 °C . The resulting phthaloyl-protected alanine is then coupled with the anthranilate to produce the isoindole .Molecular Structure Analysis
The molecular structure of “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” and similar compounds has been analyzed using various techniques such as IR, UV-Vis, NMR, and MS . Single-crystal X-ray diffraction (XRD) has also been used to verify the structure . The molecules of isoindole are connected in the form of dimers, and the π⋯π stacking interaction between aromatic rings further stabilizes the crystal packing .Chemical Reactions Analysis
The compound undergoes radical addition and subsequent cyclization to give 4-alkylated isoquinolinediones in the presence of visible light and a photocatalyst .Physical And Chemical Properties Analysis
The compound has a molecular weight of 259.26 . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.317 mg/ml . The compound has a consensus Log Po/w of 2.12, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
- 1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate serves as a valuable building block in drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical compounds. It can be modified to create analogs with improved bioactivity, selectivity, and pharmacokinetic properties .
- The compound exhibits promising anticancer activity. It has been investigated as a potential inhibitor of various cancer-related enzymes, including DNA topoisomerase I, histone deacetylase, and methionine aminopeptidase. These enzymes play crucial roles in cancer cell growth and survival .
Pharmaceutical Synthesis
Anticancer Agents
Wirkmechanismus
While the specific mechanism of action for “1,3-Dioxoisoindolin-2-yl cyclopentanecarboxylate” is not mentioned in the sources, similar compounds have shown various biological activities. For example, some isoindoline-1,3-dione derivatives have shown antiviral, antileukemic, anti-inflammatory, antipsychotic, and antiulcer properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-12-10-7-3-4-8-11(10)13(17)15(12)19-14(18)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUFXIZISRCDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-YL cyclopentanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![tert-Butyl 5-chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine-1-carboxylate, 95%](/img/structure/B6297435.png)
![6-Phenyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6297439.png)
